Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to Ethyl 3-cyclobutyl-3-oxopropanoate for Advanced Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount. Ethyl 3-cyclobutyl-3-oxopropanoate (CAS No: 24922-01-8), a prominent β-keto ester, has emerged as a compound of significant interest.[1] Its molecular architecture, which uniquely combines a reactive β-keto ester system with a strained cyclobutyl moiety, offers a rich platform for constructing complex molecular frameworks. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and drug development professionals seeking to leverage its synthetic potential.
Core Physicochemical and Computed Properties
The utility of a synthetic intermediate is fundamentally governed by its physical and chemical properties. A summary of these characteristics for Ethyl 3-cyclobutyl-3-oxopropanoate is presented below for quick reference and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| CAS Number | 24922-01-8 | [1][2] |
| IUPAC Name | ethyl 3-cyclobutyl-3-oxopropanoate | [1] |
| Boiling Point | 234.5°C at 760 mmHg | [3] |
| Flash Point | 95.7°C | [3] |
| Canonical SMILES | CCOC(=O)CC(=O)C1CCC1 | [1] |
| InChI Key | HYHZQZSNOAJEPU-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 1.2 | [1] |
| Topological Polar Surface Area | 43.4 Ų | [1] |
Strategic Synthesis: A Mechanistic Approach
The synthesis of β-keto esters like Ethyl 3-cyclobutyl-3-oxopropanoate is a cornerstone of synthetic chemistry. A highly effective and common approach involves the acylation of a malonic ester derivative. The following protocol is a representative method, adapted from established procedures for analogous compounds, which provides a reliable pathway to the target molecule.[4]
Experimental Protocol: Acylation of Ethyl Hydrogen Malonate
This procedure outlines the synthesis via the dianion of ethyl hydrogen malonate, a robust method that ensures high yields and minimizes side reactions.
Rationale: The use of two equivalents of a strong base (n-butyllithium) is critical. The first equivalent deprotonates the carboxylic acid, while the second deprotonates the acidic α-carbon, forming a reactive dianion. This dianion is then acylated with cyclobutanecarbonyl chloride. Performing the reaction at very low temperatures (-70 to -60°C) is essential to control the high reactivity of the organolithium reagent and prevent unwanted side reactions, such as addition to the ester. An acidic workup is required to protonate the intermediate and facilitate decarboxylation to the final β-keto ester.
Step-by-Step Methodology:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an addition funnel is charged with ethyl hydrogen malonate (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
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Dianion Formation: The solution is cooled to -75°C under a nitrogen atmosphere. n-Butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise via the addition funnel, ensuring the internal temperature does not exceed -55°C.
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Equilibration: The resulting suspension is warmed to approximately 0°C and stirred for 20 minutes to ensure complete dianion formation.
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Acylation: The reaction mixture is re-cooled to -70°C. A solution of cyclobutanecarbonyl chloride (0.9 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60°C.
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Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature. The mixture is then diluted with diethyl ether and carefully quenched by adding a solution of concentrated hydrochloric acid in water.
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Extraction and Purification: The organic and aqueous layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
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Final Purification: The crude material is purified by vacuum distillation to afford Ethyl 3-cyclobutyl-3-oxopropanoate as a clear liquid.[4]
Visualizing the Synthetic Workflow & Mechanism
Caption: Simplified reaction mechanism for the acylation step.
Spectroscopic Characterization Profile (Expected)
While specific, published spectra for this compound are not readily available, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is invaluable for reaction monitoring and quality control. [5]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments. The ethyl group should present as a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The active methylene protons (α-protons) between the two carbonyls are acidic and would appear as a singlet around 3.4-3.5 ppm. The protons of the cyclobutyl ring will exhibit complex multiplets in the aliphatic region, typically between 1.6 and 3.2 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by two carbonyl signals: one for the ketone (~202 ppm) and one for the ester (~167 ppm). The methylene carbon of the ethyl group (OCH₂) will appear around 61 ppm, while the methyl carbon will be further upfield at ~14 ppm. The active methylene carbon will be found around 45-50 ppm, and the carbons of the cyclobutyl ring will resonate in the 18-45 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. A sharp peak around 1740-1750 cm⁻¹ is characteristic of the ester C=O stretch, while the ketone C=O stretch will appear at a slightly lower wavenumber, around 1715-1725 cm⁻¹. C-H stretching vibrations for the aliphatic and cyclobutyl groups will be observed in the 2850-3000 cm⁻¹ region.
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Mass Spectrometry (MS): The monoisotopic mass is 170.0943 Da. [1][6]High-resolution mass spectrometry would confirm this elemental composition. Predicted collision cross-section (CCS) values can also aid in identification, for instance, the [M+H]⁺ adduct is predicted to have a CCS of 136.4 Ų. [6]
Reactivity and Synthetic Applications
The synthetic versatility of Ethyl 3-cyclobutyl-3-oxopropanoate stems from the dual reactivity of its functional groups. [7]This makes it a valuable precursor for a wide range of more complex molecules. [8] Key Reaction Sites:
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The α-Methylene Group: The protons on the carbon situated between the two carbonyl groups are significantly acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation with a suitable base (e.g., NaH, NaOEt) to form a stabilized enolate. This nucleophilic enolate can then undergo a variety of C-C bond-forming reactions, including:
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Alkylation: Reaction with alkyl halides to introduce alkyl chains.
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Acylation: Reaction with acyl chlorides or anhydrides to form β-tricarbonyl compounds.
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Condensation Reactions: Such as Knoevenagel or Michael additions. [9]
-
-
The Carbonyl Groups: The ketone and ester carbonyls can be targeted for various transformations. The ketonic carbonyl is generally more electrophilic and can undergo nucleophilic addition with reagents like Grignard or organolithium compounds. Both carbonyls can be reduced using hydride reagents.
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The Cyclobutyl Ring: While more stable than its cyclopropyl counterpart, the cyclobutyl ring possesses ring strain that can be exploited in certain ring-opening or rearrangement reactions under specific catalytic conditions. More commonly, it serves as a rigid, carbocyclic scaffold.
The presence of these reactive sites makes the compound an excellent starting material for synthesizing heterocyclic systems, which are ubiquitous in medicinal chemistry. [7]
Caption: Key reactivity pathways of Ethyl 3-cyclobutyl-3-oxopropanoate.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling Ethyl 3-cyclobutyl-3-oxopropanoate.
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Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [10]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. [11]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.
Conclusion
Ethyl 3-cyclobutyl-3-oxopropanoate is a potent and versatile chemical intermediate with significant applications in advanced organic synthesis. Its unique structural features—a reactive β-keto ester system and a cyclobutyl ring—provide multiple avenues for molecular elaboration. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to effectively integrate this valuable building block into their synthetic strategies, paving the way for the discovery and development of novel molecules.
References
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- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 6. PubChemLite - Ethyl 3-cyclobutyl-3-oxopropanoate (C9H14O3) [pubchemlite.lcsb.uni.lu]
- 7. nbinno.com [nbinno.com]
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- 9. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]

